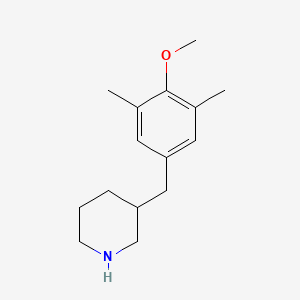

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine

Description

Chemical Identity and Structural Features

This compound possesses the molecular formula C₁₅H₂₃NO and exhibits a molecular weight of 233.35 grams per mole. The compound is registered under the Chemical Abstracts Service number 779323-34-1, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine, which accurately reflects its structural composition.

The structural architecture of this compound features a six-membered piperidine ring bearing a substituted benzyl group at the 3-position. The benzyl substituent contains a methoxy group at the para position (4-position) relative to the methylene linker, along with methyl groups at both meta positions (3- and 5-positions) of the benzene ring. This substitution pattern creates a sterically hindered environment around the methoxy group, which significantly influences the compound's chemical and physical properties.

The compound's three-dimensional structure can be characterized through various spectroscopic and computational methods. The Simplified Molecular Input Line Entry System representation is documented as CC1=C(OC)C(C)=CC(CC2CNCCC2)=C1, which provides a linear notation for the molecular structure. The International Chemical Identifier string, InChI=1S/C15H23NO/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13/h7-8,13,16H,4-6,9-10H2,1-3H3, offers a standardized representation that enables precise structural identification across different chemical databases.

The International Chemical Identifier Key, ZESQHEWDOKFKRT-UHFFFAOYSA-N, serves as a unique hash code derived from the complete International Chemical Identifier string, facilitating rapid database searches and structural comparisons. This standardized identification system ensures consistent recognition of the compound across various research platforms and chemical databases.

Historical Context and Discovery Pathways

The synthesis and characterization of this compound can be traced through the broader development of benzylpiperidine derivatives in organic chemistry research. The compound was first documented in chemical databases on February 7, 2007, with the most recent database modifications occurring on May 18, 2025, indicating ongoing research interest and database maintenance. This timeline reflects the compound's relatively recent emergence in the chemical literature compared to simpler piperidine derivatives.

The development of this specific compound likely emerged from systematic structure-activity relationship studies focusing on piperidine-based scaffolds. Research into piperidine derivatives has historically been driven by their prevalence in natural products and their utility as synthetic intermediates in pharmaceutical chemistry. The specific substitution pattern observed in this compound represents a strategic design approach that incorporates multiple functional groups to modulate the compound's chemical and biological properties.

The methodological approaches for synthesizing benzylpiperidine derivatives have evolved significantly over the past several decades. Historical synthetic strategies for related compounds have included alkylation reactions between piperidine derivatives and substituted benzyl halides, reductive amination processes, and various cross-coupling methodologies. The specific synthetic pathway for this compound likely involves the reaction between 4-methoxy-3,5-dimethylbenzyl chloride and piperidine under basic conditions, conducted in organic solvents such as dichloromethane or toluene.

The compound's emergence in research databases coincides with increased interest in exploring the chemical space around piperidine scaffolds for potential therapeutic applications. The systematic variation of substituents on benzylpiperidine frameworks has been a productive strategy for identifying compounds with enhanced biological activity or improved pharmacological properties.

Research Relevance in Organic and Medicinal Chemistry

This compound occupies a significant position within medicinal chemistry research due to its structural relationship to various bioactive compounds. The piperidine ring system is a privileged scaffold in drug discovery, appearing in numerous marketed pharmaceuticals and investigational compounds. The specific substitution pattern of this compound provides unique opportunities for exploring structure-activity relationships and developing novel therapeutic agents.

The compound's research significance extends to its potential applications as a synthetic intermediate in the preparation of more complex molecular architectures. The presence of the piperidine nitrogen provides opportunities for further functionalization through alkylation, acylation, or other derivatization reactions. Similarly, the methoxy group on the benzyl ring can serve as a precursor for demethylation reactions, enabling access to phenolic derivatives with different pharmacological profiles.

Recent research has demonstrated the utility of benzylpiperidine derivatives in various therapeutic areas, including neuropharmacology, oncology, and metabolic disorders. The structural features of this compound suggest potential interactions with biological targets such as enzymes, receptors, and transporters that recognize similar molecular motifs. The combination of the basic piperidine nitrogen with the substituted aromatic system creates opportunities for hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules.

The compound's availability from multiple commercial suppliers, including specialized chemical vendors and pharmaceutical intermediates companies, indicates established demand within the research community. This commercial availability facilitates broader research applications and enables systematic studies of the compound's properties and potential applications.

Studies investigating related benzylpiperidine derivatives have revealed their utility in developing allosteric modulators and enzyme inhibitors. The specific substitution pattern of this compound may confer unique binding properties that distinguish it from less substituted analogs. The steric bulk provided by the dimethyl groups, combined with the electron-donating methoxy substituent, creates a distinctive electronic and spatial environment that could influence target selectivity and binding affinity.

The compound's role in synthetic chemistry extends beyond its direct biological applications. Benzylpiperidine derivatives serve as versatile building blocks for constructing more complex heterocyclic systems and natural product analogs. The specific substitution pattern of this compound provides opportunities for selective functionalization and strategic bond formation in multi-step synthetic sequences.

| Research Application | Relevance | Key Features |

|---|---|---|

| Medicinal Chemistry | High | Privileged piperidine scaffold with unique substitution |

| Synthetic Intermediates | Moderate | Multiple functionalization sites available |

| Structure-Activity Studies | High | Systematic variation of benzyl substituents |

| Target Identification | Moderate | Potential for selective biological interactions |

| Commercial Availability | High | Multiple suppliers with established inventory |

Properties

IUPAC Name |

3-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-11-7-14(8-12(2)15(11)17-3)9-13-5-4-6-16-10-13/h7-8,13,16H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQHEWDOKFKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477562 | |

| Record name | 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779323-34-1 | |

| Record name | 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylbenzyl chloride.

Nucleophilic Substitution: The benzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The compound can be reduced to remove the methoxy group or to hydrogenate the benzene ring.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-(4-Hydroxy-3,5-dimethyl-benzyl)-piperidine or 3-(4-Formyl-3,5-dimethyl-benzyl)-piperidine.

Reduction: Formation of 3-(4-Methyl-3,5-dimethyl-benzyl)-piperidine.

Substitution: Formation of various substituted benzyl-piperidine derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine in cancer treatment. The compound has demonstrated anticancer activity through various mechanisms:

- Mechanism of Action : It has been shown to induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models. The compound's structure allows for better interaction with protein binding sites, enhancing its efficacy compared to traditional agents like bleomycin .

- Case Study : A study focusing on piperidine derivatives reported that certain structural modifications led to enhanced cytotoxicity against FaDu cells, suggesting that compounds similar to this compound could be developed as effective anticancer agents .

Neurodegenerative Diseases

The compound also exhibits promising potential in treating neurodegenerative disorders such as Alzheimer's disease:

- Enzyme Inhibition : Research indicates that this compound can inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy. This dual inhibition can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

- Antioxidant Properties : The compound has shown antioxidant capabilities, which may contribute to its neuroprotective effects. This aspect is particularly relevant as oxidative stress plays a significant role in the progression of neurodegenerative diseases .

Pharmacological Profile and Structure-Activity Relationship

Understanding the pharmacological profile of this compound is essential for its application in drug development:

- Binding Affinity Studies : Various studies have investigated the binding affinity of this compound to biological targets. These studies are critical for elucidating its pharmacodynamics and optimizing its therapeutic potential.

- Structure-Activity Relationship (SAR) : The presence of methoxy and dimethyl groups on the benzyl ring appears to enhance the compound's solubility and interaction with biological targets. This structural configuration is vital for developing more potent derivatives with improved pharmacokinetic properties .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine involves its interaction with molecular targets such as receptors or enzymes. The methoxy and dimethyl groups on the benzyl ring may enhance its binding affinity to specific targets, leading to various biological effects. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations :

- Substituent Position : The position of the benzyl group on the piperidine ring (e.g., 2-, 3-, or 4-) significantly impacts steric and electronic properties. For example, 2-substituted derivatives (e.g., 2-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine HCl) exhibit different conformational flexibility compared to 3-substituted analogues .

Key Observations :

- Catalytic Role of Piperidine: Piperidine is frequently used as a catalyst in Knoevenagel condensations (e.g., synthesis of tert-butyl cyanoacrylates) and as a reactant in Mannich reactions .

- Divergent Methods : While 3-substituted derivatives are often synthesized via condensation, 2-substituted analogues require multi-step sequences involving nucleophilic substitutions and reductions .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- Lipophilicity: The 3,5-dimethyl substituents in this compound increase LogP compared to non-methylated derivatives, aligning with enhanced membrane permeability .

- Solubility: Hydrochloride salts (e.g., 3-(4-Phenoxy-benzyl)-piperidine HCl) exhibit lower aqueous solubility due to increased ionic character .

Table 4: Reported Bioactivities

Key Observations :

- Receptor Affinity : Substituted benzylpiperidines with 4-methoxy and 3,5-dimethyl groups show moderate H3R affinity (Ki ~30 nM), comparable to reference compounds like pitolisant .

- Structural Flexibility : Piperidine rings with alicyclic amines (e.g., methylpiperidines) exhibit similar receptor affinities, suggesting minimal conformational dependence .

Biological Activity

3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxy-3,5-dimethylbenzyl group. This unique structure may contribute to its diverse biological activities. The presence of methoxy and dimethyl groups can enhance lipophilicity, potentially influencing the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives of similar piperidine compounds have shown selective toxicity towards malignant cells while sparing non-malignant cells .

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests possible modulation of neuroreceptors.

- Analgesic and Anti-inflammatory Activities : Some studies have reported that related piperidine derivatives exhibit analgesic and anti-inflammatory properties, which could be explored further for therapeutic applications .

The mechanism of action for this compound is not fully elucidated but may involve:

- Receptor Interaction : It is hypothesized that the compound may interact with specific receptors or enzymes involved in pain and inflammation pathways.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting that this compound might also affect cellular proliferation .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various piperidine derivatives, including those similar to this compound. The study utilized MTT assays to assess cell viability in different cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF7 (breast), HeLa (cervical).

- Results : The compound demonstrated significant cytotoxicity with IC50 values indicative of strong activity against malignant cells while showing lower toxicity towards non-malignant cells .

Synthesis Methods

The synthesis of this compound can be approached through various chemical reactions involving:

- N-Alkylation : Utilizing piperidine as a base and reacting it with appropriate benzyl halides.

- Functional Group Modifications : Incorporating methoxy and dimethyl groups through electrophilic aromatic substitution or other organic reactions to enhance biological activity.

Q & A

Q. What are the common synthetic routes for 3-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine?

Methodological Answer: The synthesis typically involves two key steps: (1) constructing the piperidine backbone and (2) introducing the 4-methoxy-3,5-dimethylbenzyl substituent.

- Piperidine Core Formation: Hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ yields substituted piperidines .

- Benzyl Substitution: Alkylation via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) attaches the benzyl group. For methoxy and dimethyl groups, pre-functionalized aryl halides or boronic acids are used .

- Example Reaction Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine hydrogenation | Pd/C, H₂ (1 atm), 80°C, 12h | ~75% | |

| Benzyl coupling | 4-Methoxy-3,5-dimethylbenzyl bromide, K₂CO₃, DMF, 60°C | ~60% |

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the benzyl group) .

- X-ray Crystallography: Resolves 3D conformation, confirming steric effects of dimethyl groups and piperidine ring puckering .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₄NO: 262.1806) .

Q. What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Test against targets like acetylcholinesterase (Alzheimer’s relevance) using Ellman’s assay .

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against bacterial/fungal strains .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

Advanced Questions

Q. How can computational methods predict biological targets and activity spectra?

Methodological Answer:

- Target Prediction: Tools like SwissTargetPrediction and PASS analyze structural similarity to known ligands, identifying potential targets (e.g., G-protein-coupled receptors, kinases) .

- Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinity to targets like serotonin receptors or cholinesterases .

- Validation: In vitro assays confirm computational predictions (e.g., IC₅₀ correlation with docking scores) .

Q. How do substituents on the benzyl group influence pharmacological activity?

Methodological Answer:

- Methoxy Group: Enhances lipophilicity and membrane permeability but may reduce metabolic stability .

- Dimethyl Groups: Steric hindrance can modulate receptor selectivity (e.g., reduced off-target binding in CNS targets) .

- SAR Strategy: Synthesize analogs (e.g., replacing methoxy with halogen or hydroxyl groups) and compare activity profiles .

Q. How can contradictions in activity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Orthogonal Validation: Confirm results with alternative assays (e.g., SPR for binding affinity if ELISA shows inconsistency) .

Q. What strategies optimize synthetic yield and purity for scale-up?

Methodological Answer:

- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency .

- Purification: Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to remove by-products .

- Process Monitoring: In-line FTIR or HPLC tracks reaction progress, minimizing over-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.